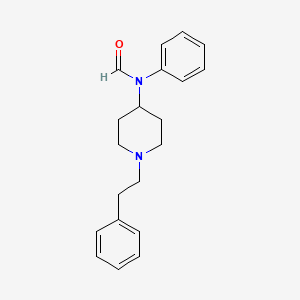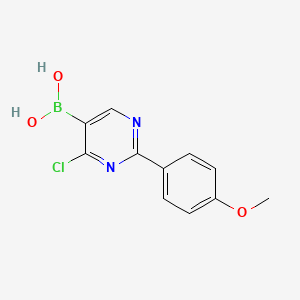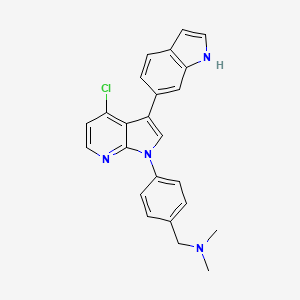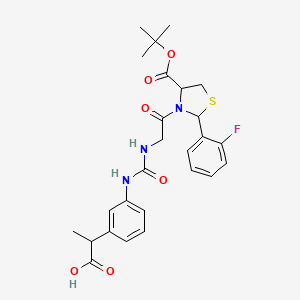
N-formyl 4-ANPP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-formyl 4-anilino-N-phenethylpiperidine, commonly known as N-formyl 4-ANPP, is a chemical compound that serves as a precursor in the synthesis of fentanyl and its analogs. It is a minor metabolite of fentanyl and is formed via amide hydrolysis. This compound is not psychoactive and is primarily used in the synthesis of pharmaceuticals, particularly fentanyl and related analogs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-formyl 4-ANPP can be synthesized from N-phenethyl-4-piperidinone (NPP) and aniline through reductive amination. The reaction involves the reduction of NPP with aniline, followed by formylation to produce this compound . Another method involves the use of 4-anilinopiperidine and selectively adding the phenethyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process requires specialized equipment and controlled conditions to ensure the purity and yield of the final product. The production is closely monitored to prevent the diversion of the compound for illicit purposes .
Analyse Chemischer Reaktionen
Types of Reactions
N-formyl 4-ANPP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various fentanyl analogs and other related compounds. These products are often used in pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
N-formyl 4-ANPP has several scientific research applications, including:
Biology: Research on this compound helps in understanding the metabolic pathways and biological effects of fentanyl and related compounds.
Medicine: The compound is used in the development of pain management drugs and anesthetics.
Industry: This compound is used in the pharmaceutical industry for the production of fentanyl and its analogs
Wirkmechanismus
N-formyl 4-ANPP itself is not pharmacologically active. it serves as a precursor to fentanyl, which exerts its effects by binding to the mu-opioid receptors in the brain and spinal cord. This binding inhibits the release of neurotransmitters, leading to analgesia and sedation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-anilino-N-phenethylpiperidine (4-ANPP): A direct precursor to fentanyl and acetylfentanyl.
N-phenethyl-4-piperidinone (NPP): Another precursor used in the synthesis of fentanyl.
Norfentanyl: A metabolite of fentanyl with similar properties
Uniqueness
N-formyl 4-ANPP is unique in its role as a precursor in the synthesis of fentanyl and its analogs. Its specific chemical structure allows for the formation of various fentanyl derivatives, making it a valuable compound in pharmaceutical research and production .
Eigenschaften
Molekularformel |
C20H24N2O |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]formamide |
InChI |
InChI=1S/C20H24N2O/c23-17-22(19-9-5-2-6-10-19)20-12-15-21(16-13-20)14-11-18-7-3-1-4-8-18/h1-10,17,20H,11-16H2 |
InChI-Schlüssel |
TXSDBUXSIGJETF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N(C=O)C2=CC=CC=C2)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14083943.png)
![Propanedinitrile, [(4-hydroxyphenyl)hydrazono]-](/img/structure/B14083950.png)










